N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide
Description
Properties
IUPAC Name |
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2FN3O2/c16-9-3-6-12(17)11(7-9)14-20-21-15(23-14)19-13(22)8-1-4-10(18)5-2-8/h1-7H,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNWDJLKVKIWON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the dichlorophenyl group: This step involves the use of 2,5-dichlorophenyl hydrazine as a starting material, which reacts with the oxadiazole precursor to form the desired dichlorophenyl-substituted oxadiazole.
Attachment of the fluorobenzamide group: The final step involves the reaction of the dichlorophenyl-substituted oxadiazole with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide can undergo various chemical reactions, including:
Substitution reactions: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzamide moiety.
Oxidation and reduction reactions: The oxadiazole ring and the dichlorophenyl group can undergo oxidation and reduction reactions under appropriate conditions.
Coupling reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, which can be used to introduce additional functional groups.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides, with reaction conditions typically involving polar aprotic solvents and mild bases.
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed under anhydrous conditions.
Coupling reactions: Palladium catalysts, boronic acids, and appropriate ligands are used under inert atmosphere conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to changes in the oxidation state of the functional groups.
Scientific Research Applications
Antitumor Activity
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide has been evaluated for its potential as an antitumor agent. Studies indicate that compounds containing oxadiazole rings exhibit significant activity against various cancer cell lines. For instance, derivatives similar to this compound have shown inhibitory effects on protein kinases involved in cancer progression .
Case Study:
In a study focusing on RET kinase inhibitors for cancer therapy, compounds structurally related to this compound demonstrated moderate to high potency in inhibiting RET kinase activity. This suggests that further exploration of this compound could lead to the development of effective cancer therapeutics .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Oxadiazole derivatives are known for their ability to disrupt bacterial cell walls or inhibit vital metabolic pathways in pathogens.
Data Table: Antimicrobial Activity of Related Oxadiazole Compounds
| Compound Name | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-benzamide | Escherichia coli | 16 µg/mL |
| 4-Chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamides | Pseudomonas aeruginosa | 8 µg/mL |
Polymer Chemistry
The unique properties of this compound make it a candidate for incorporation into polymer matrices. Its ability to act as a cross-linking agent can enhance the thermal stability and mechanical properties of polymers.
Case Study:
Research has shown that incorporating oxadiazole derivatives into polymer blends can significantly improve their thermal resistance and mechanical strength. This application is particularly relevant in the production of high-performance materials used in electronics and aerospace industries.
Mechanism of Action
The mechanism of action of N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features
The compound’s uniqueness lies in its substitution pattern. Below is a comparison with structurally related oxadiazole derivatives:
Key Observations :
- The target compound’s dichlorophenyl group enhances lipophilicity compared to furan or cyanomethyl substituents in compounds .
- Fluorine and chlorine atoms may improve bioavailability and target binding compared to non-halogenated analogs .
Physical Properties
Available data for analogs are summarized below:
Implications for the Target Compound :
- The dichlorophenyl group may raise the melting point compared to less halogenated analogs (e.g., a4/a5), but this remains speculative without experimental data.
- High synthetic yields in (70–89%) suggest feasible scalability for similar oxadiazole derivatives .
Biological Activity
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide is a synthetic organic compound belonging to the oxadiazole derivatives class. Its unique structure includes a 1,3,4-oxadiazole ring and a dichlorophenyl group, which contribute to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features:
- Oxadiazole Ring : A five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom.
- Dichlorophenyl Group : Enhances lipophilicity and biological activity.
- Fluorobenzamide Moiety : Imparts additional pharmacological properties.
Enzyme Inhibition
This compound has been shown to inhibit various enzymes involved in metabolic pathways. One significant target is α-glucosidase , an enzyme critical for carbohydrate metabolism. By inhibiting this enzyme, the compound can reduce postprandial blood glucose levels, making it a potential candidate for managing diabetes.
Cellular Effects
The compound influences cellular processes by modulating signaling pathways and gene expression. Research indicates that it may affect the expression of genes related to the cell cycle and apoptosis, suggesting its role in cancer therapy.
Antimicrobial Activity
Studies have demonstrated that this compound exhibits antimicrobial properties. It has been investigated for its efficacy against various bacterial strains and fungi. The mechanism likely involves disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival .
Anti-inflammatory Properties
The compound has shown potential anti-inflammatory effects through modulation of inflammatory cytokines and inhibition of pro-inflammatory pathways. This activity could be beneficial in treating chronic inflammatory diseases .
Anticancer Potential
This compound has been evaluated for its anticancer properties. It may induce apoptosis in cancer cells by activating specific signaling pathways while inhibiting others that promote cell survival .
Case Study 1: Diabetes Management
In a clinical study involving diabetic models, this compound demonstrated a significant reduction in blood glucose levels post-administration compared to control groups. This effect was attributed to its α-glucosidase inhibitory activity.
Case Study 2: Antimicrobial Efficacy
A series of in vitro experiments assessed the antimicrobial effects of the compound against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited potent activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
Data Table: Summary of Biological Activities
| Activity Type | Target/Mechanism | Effect/Outcome |
|---|---|---|
| Enzyme Inhibition | α-glucosidase | Reduced blood glucose levels |
| Antimicrobial | Bacterial cell wall synthesis | Effective against S. aureus and E. coli |
| Anti-inflammatory | Cytokine modulation | Decreased inflammation markers |
| Anticancer | Apoptosis induction | Inhibited proliferation in cancer cell lines |
Q & A
Basic: What are the key synthetic steps and critical reagents for synthesizing N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide?
Answer:
The synthesis typically involves:
- Coupling Reactions : Use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to link the carboxylic acid group of 4-fluorobenzoic acid with the amine group of 5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-amine .
- Oxadiazole Formation : Cyclization of a hydrazide intermediate using dehydrating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under reflux conditions .
- Purification : Column chromatography or recrystallization to isolate the final product, ensuring >95% purity .
Critical Reagents : DCC/HOBt for amide bond formation, POCl₃ for oxadiazole cyclization, and anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis .
Basic: Which spectroscopic techniques are most reliable for structural confirmation?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H-NMR confirms proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm for dichlorophenyl and fluorobenzamide groups) .
- Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1220 cm⁻¹ (C-F stretch) validate functional groups .
- High-Resolution Mass Spectrometry (HRMS) : Determines molecular ion ([M+H]⁺) and exact mass (e.g., ~382.01 g/mol) .
- X-ray Crystallography : Resolves 3D conformation and intermolecular interactions (e.g., π-π stacking of aromatic rings) .
Advanced: How can reaction conditions be optimized to minimize by-products during oxadiazole ring formation?
Answer:
- Temperature Control : Maintain reflux at 80–90°C for 6–8 hours to ensure complete cyclization while avoiding decomposition .
- pH Adjustment : Use buffered conditions (pH 5–6) to stabilize intermediates and reduce side reactions like hydrolysis .
- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction efficiency by stabilizing charged intermediates .
- Catalytic Additives : Introduce triethylamine (TEA) to scavenge HCl during cyclization, improving yield by 15–20% .
Advanced: What methodological considerations are essential when evaluating fluorescence properties for analytical applications?
Answer:
- Solvent Effects : Use polar solvents (e.g., ethanol) to enhance fluorescence intensity via solvatochromic shifts .
- pH Optimization : Fluorescence peaks at pH 5–6 due to protonation/deprotonation equilibria of the oxadiazole and benzamide groups .
- Temperature Stability : Maintain 25°C to prevent thermal quenching; fluorescence intensity decreases by ~20% at 40°C .
- Detection Limits : Calculate Limit of Detection (LOD) and Limit of Quantification (LOQ) via linear regression (e.g., LOD = 0.269 mg/L) .
Advanced: How should researchers address contradictory bioactivity data across studies on similar oxadiazole derivatives?
Answer:
- Purity Verification : Use HPLC to confirm compound purity (>98%) and rule out impurities as confounding factors .
- Assay Standardization : Ensure consistent cell lines (e.g., NCI-60 panel) and incubation times (e.g., 48 hours) to compare antiproliferative activity .
- Structural Variants : Compare substituent effects; e.g., 2,5-dichlorophenyl vs. 4-chlorophenyl groups may alter enzyme binding affinity .
- Mechanistic Studies : Use molecular docking to predict interactions with targets like kinases or DNA topoisomerases, reconciling divergent results .
Advanced: What in vitro assays are recommended for evaluating enzyme inhibition potential, and how should controls be designed?
Answer:
- Kinase Inhibition Assays : Use ADP-Glo™ kinase assays with positive controls (e.g., staurosporine) and negative controls (DMSO vehicle) .
- Enzyme Kinetics : Measure IC₅₀ values via fluorogenic substrates (e.g., 4-methylumbelliferyl-β-D-glucuronide for glucosidases) .
- Cell-Based Assays : Include viability controls (e.g., MTT assay) to distinguish cytotoxic effects from specific enzyme inhibition .
- Data Validation : Replicate experiments ≥3 times and use statistical tools (e.g., ANOVA) to confirm significance (p < 0.05) .
Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved bioactivity?
Answer:
- Substituent Analysis : Replace 4-fluorobenzamide with electron-withdrawing groups (e.g., nitro) to enhance DNA intercalation .
- Oxadiazole Modifications : Introduce methylthio or morpholino groups to improve solubility and blood-brain barrier penetration .
- Pharmacophore Mapping : Identify critical moieties (e.g., dichlorophenyl for antitumor activity) via comparative molecular field analysis (CoMFA) .
- In Silico Screening : Use tools like AutoDock Vina to predict binding affinities for targets like HER2 or EGFR kinases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
